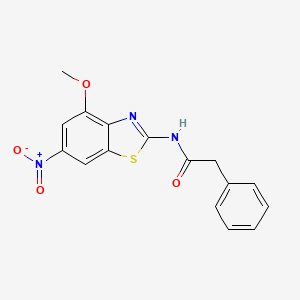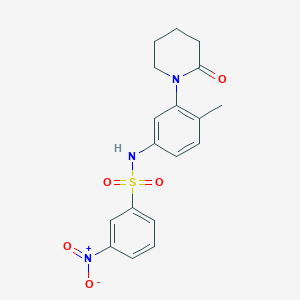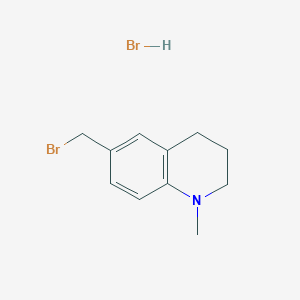
6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(Bromomethyl)-2,4-pteridinediamine hydrobromide” is a potent inhibitor of the enzyme nitroaldolase (EC 1.2.1.22) and has been shown to inhibit cell growth in murine leukemia cells . It’s a pteridine compound .
Synthesis Analysis
The synthesis of “6-(Bromomethyl)-2,4-pteridinediamine hydrobromide” involves the conversion of 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide through treatment with hydrobromic acid.
Molecular Structure Analysis
The molecular structure of “6-(Bromomethyl)-2,4-pteridinediamine hydrobromide” and its derivatives can be characterized through various spectroscopic techniques.
Chemical Reactions Analysis
“6-(Bromomethyl)-2,4-pteridinediamine hydrobromide” undergoes nucleophilic displacement reactions to produce a variety of pteridine derivatives.
Physical And Chemical Properties Analysis
The physical properties of “6-(Bromomethyl)-2,4-pteridinediamine hydrobromide” and its derivatives, including solubility, melting point, and crystalline structure, are closely related to their chemical structure.
科学的研究の応用
Synthesis and Chemical Reactions
6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline hydrobromide serves as a crucial intermediate in synthesizing quinoline derivatives, demonstrating its versatility in chemical reactions. A study by Şahin et al. (2008) highlighted its use in the efficient synthesis of various trisubstituted quinoline derivatives via lithium–halogen exchange reactions. This process involved bromination of 1,2,3,4-tetrahydroquinoline to produce synthetically valuable bromoquinolines and subsequent conversion to quinolines and derivatives through specific reactions, including copper-induced nucleophilic substitution, showcasing its utility in organic synthesis and medicinal chemistry applications (Şahin et al., 2008).
Applications in Drug Synthesis
This compound is pivotal in the synthesis of drugs, particularly in cancer treatment. Research by He Zheng-you (2010) described its role as an important intermediate in the production of first-line drugs for colon and rectal cancers, underscoring its significance in pharmaceutical manufacturing and the development of new therapeutic agents (He Zheng-you, 2010).
Fluorescent Dye and Particle Sizing
In the field of nanotechnology and material science, this chemical has been used to produce new fluorescent quinolinium dyes for nanometer particle sizing, as investigated by Geddes et al. (2000). These dyes bind to negatively charged colloidal silica particles, facilitating the determination of particle size using time-resolved fluorescence anisotropy. This application is pivotal in nanoscience for analyzing material properties and developing nanoscale devices (Geddes et al., 2000).
Antioxidant Activity Studies
The bromophenols derived from this compound have been studied for their antioxidant activities. Olsen et al. (2013) isolated bromophenols from the red alga Vertebrata lanosa, demonstrating potent antioxidant effects in cellular assays. This research provides insights into the potential health benefits and therapeutic applications of bromophenols, including those derived from this compound (Olsen et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
6-(bromomethyl)-1-methyl-3,4-dihydro-2H-quinoline;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.BrH/c1-13-6-2-3-10-7-9(8-12)4-5-11(10)13;/h4-5,7H,2-3,6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSJHMSUIKPLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

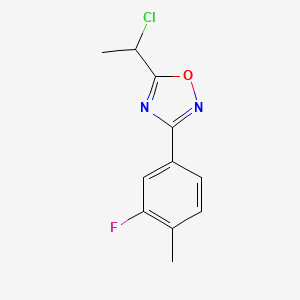
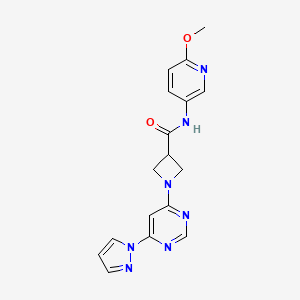
![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(tetrahydrofuran-2-ylmethyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2604791.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2604792.png)
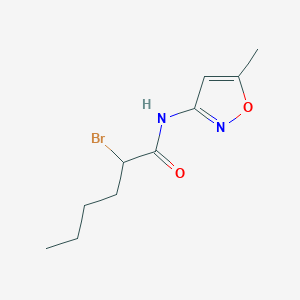
![3-(2-chlorobenzyl)-6-(4-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2604797.png)

![2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine](/img/structure/B2604799.png)
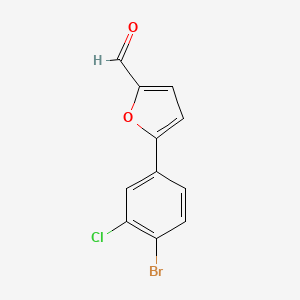
![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2604803.png)
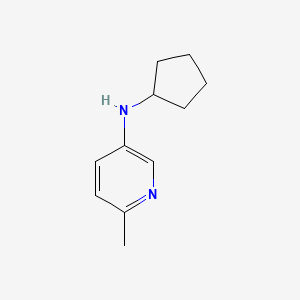
![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-propyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2604805.png)
